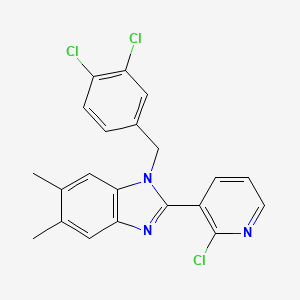

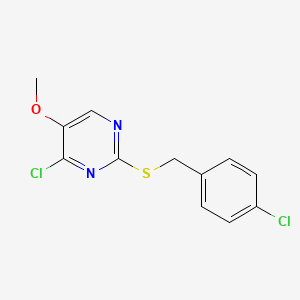

N-(4-methylbenzyl)-2-pyrazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylbenzyl)-2-pyrazinamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPB or PZA-MPB and has been found to have various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research highlights the synthesis and activity of pyrazine derivatives, including those structurally related to N-(4-methylbenzyl)-2-pyrazinamine, against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium (MAC). A study demonstrated that certain pyrazine and quinoxaline derivatives exhibit excellent activity against Mtb, suggesting potential applications in treating tuberculosis (Seitz, Suling, & Reynolds, 2002).

Anticonvulsant Activity

Another application is in the domain of anticonvulsant activity, where derivatives have been synthesized and tested for their effectiveness against seizures in rats, showing potent activity. This indicates a potential for developing new anticonvulsant drugs (Kelley et al., 1995).

Photovoltaic Applications

Hybrid and bioactive cocrystals of pyrazinamide, a compound closely related to this compound, with hydroxybenzoic acids have been studied for their structure, spectroscopic characteristics, and potential applications in photovoltaic systems. These cocrystals might exhibit inhibitory activity against Mycobacterium tuberculosis and could be used in energy conversion, showcasing the versatility of pyrazine derivatives in different scientific fields (Al-Otaibi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of N-(4-methylbenzyl)-2-pyrazinamine is currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . Imidazopyrazines are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . These compounds have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that compounds with similar structures can interact with their targets in various ways, such as binding to specific receptors or enzymes, inhibiting certain pathways, or modulating cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, such as anti-inflammatory, antiviral, antibacterial, and antitumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues .

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-2-4-11(5-3-10)8-15-12-9-13-6-7-14-12/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCMLUGQJZJJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)